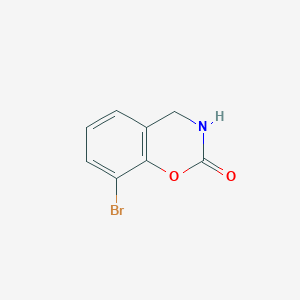

8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

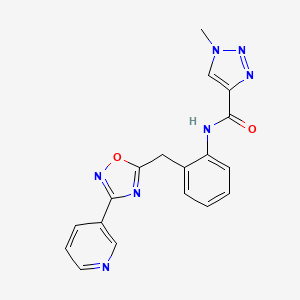

8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is a chemical compound with the CAS Number: 1780148-73-3 . It has a molecular weight of 228.05 and is typically stored at room temperature . It is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 8-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one . The InChI code for this compound is 1S/C8H6BrNO2/c9-6-3-1-2-5-4-10-8(11)12-7(5)6/h1-3H,4H2,(H,10,11) .Physical And Chemical Properties Analysis

8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Fused Pyrazolothiazoles and Pyrazolothiazines

This compound serves as a precursor in the synthesis of fused pyrazolothiazoles and pyrazolothiazines, which are of significant interest in medicinal chemistry. These derivatives have been studied for their anticancer activity, particularly as topoisomerase II alpha inhibitors and inhibitors of the Hedgehog (Hh) signaling cascade .

Development of Antitumor Agents

The structural subunits of 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one, such as thiazoles and thiazines, are integral in the development of new antitumor agents. The focus is on obtaining molecules with higher specificity and lower toxicity, and this compound provides a valuable framework for such developments .

Biological Activity Studies

The combination of thiazole and pyrazole rings, which can be derived from this compound, shows a broad spectrum of biological activities. This makes it a crucial component for the study and development of new drugs with varied pharmacological effects .

Heterocyclic Chemistry Research

In the field of heterocyclic chemistry, 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is used to explore new synthetic methodologies. It’s a key subject of research for chemists interested in expanding the knowledge and applications of heterocyclic compounds .

Reactivity and Applications in Organic Synthesis

The reactivity of this compound with electrophilic or nucleophilic reagents, its role in oxidations, reductions, and cross-coupling reactions, are all areas of interest in organic synthesis. It’s also studied for the modification of side chains and formation of metal complexes .

Pharmaceutical Research

Given its structural significance, 8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is a compound of interest in pharmaceutical research. It’s involved in the synthesis of various drugs and is a subject of study for its potential applications in drug design and discovery .

Material Science

The compound’s potential for forming metal complexes opens up applications in material science, where it could contribute to the development of new materials with specific electronic or photonic properties .

Educational Tool in Chemistry

Lastly, due to its complex structure and reactivity, this compound is also used as an educational tool in advanced chemistry courses, helping students understand the intricacies of organic synthesis and the design of biologically active molecules .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

8-bromo-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-3-1-2-5-4-10-8(11)12-7(5)6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKHJEVBNHGEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)OC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-3,4-dihydro-1,3-benzoxazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985290.png)

![3-Benzyl-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2985291.png)

![2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2985297.png)

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B2985298.png)